molecular formula C9H13ClN2O2S B1448187 tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate CAS No. 1416712-48-5

tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate

Cat. No.: B1448187
CAS No.: 1416712-48-5
M. Wt: 248.73 g/mol
InChI Key: WFLJOXKLVNYGCK-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate is a chemical compound with the molecular formula C8H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tert-butyl carbamate group.

Scientific Research Applications

tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for TBTC is not explicitly mentioned in the search results, compounds similar to TBTC have been used in studies focusing on excited-state intramolecular proton transfer (ESIPT) applications. Their findings on reversible ESIPT and its dependence on molecular structure and media polarity have implications for the development of advanced photoluminescent materials.

Safety and Hazards

TBTC is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of 2-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (2-chlorothiazol-5-yl)carbamate
  • 2-chloro-5-hydroxymethylthiazole

Uniqueness

tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLJOXKLVNYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416712-48-5
Record name tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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